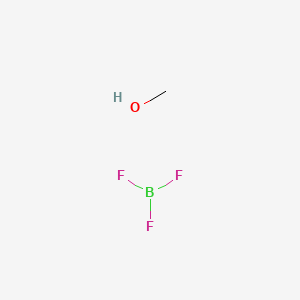

Boron trifluoride methanol

Vue d'ensemble

Description

Boron trifluoride methanol, also known as Trifluoroborane or BF3-Methanol, is an esterification reagent . It is a powerful acidic catalyst for the esterification of fatty acids . It can easily cleave acetylated dyes, resulting in free amino groups . It is also used in the trans-esterification of vegetable oils to form biodiesel .

Synthesis Analysis

The synthesis of Boron trifluoride methanol involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . BF3-Methanol provides a convenient methanol-catalyst system which, when used in excess with heating, quickly and quantitatively converts carboxylic acids to their methyl esters .Molecular Structure Analysis

The molecular formula of Boron trifluoride methanol is BF3·MeOH . It is a Lewis acid boron trifluoride in coordination with methanol .Chemical Reactions Analysis

Boron trifluoride methanol acts as a catalyst in chemical reactions . It is used in the esterification of fatty acids and can easily cleave acetylated dyes . It also catalyzes the trans-esterification of vegetable oils to form biodiesel .Physical And Chemical Properties Analysis

Boron trifluoride methanol is a liquid with a molecular weight of 99.85 . It has a density of 0.859 g/mL at 25 °C . The concentration of Boron trifluoride methanol is typically between 12-16% (titration by NaOH), with 14% in methanol .Applications De Recherche Scientifique

Esterification Reagent

Boron trifluoride-methanol (BF-M) is a powerful acidic catalyst for the esterification of fatty acids . It’s used in the preparation of fatty acid methyl esters .

Deacetylation of Acetanilides

BF-M is used in the deacetylation of acetanilides . This process involves the removal of an acetyl group (CH3CO) from a compound, specifically acetanilides in this case.

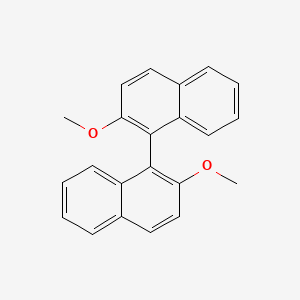

Synthesis of Amino Group Containing Cyanine Dyes

BF-M is used to study the synthesis of amino group containing cyanine dyes . Cyanine dyes are synthetic dyes formed by the condensation of a 2-quinoline with aromatic compounds containing an amino group.

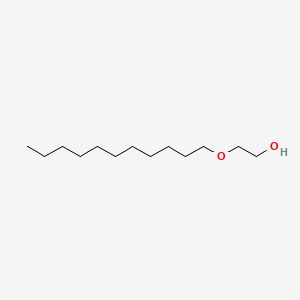

Preparation of Geminal Bis-Peroxides

BF-M is a Lewis acid used in the preparation of geminal bis-peroxides from ketals and enol ethers with t-butyl hydroperoxide . Geminal bis-peroxides are organic compounds that contain two peroxide functional groups (-O-O-) on the same carbon atom.

Gas Chromatography Analysis of Ritalinic Acid

BF-M is used as a reagent for the gas chromatography (GC) analysis of ritalinic acid . Ritalinic acid is the primary metabolite of methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD).

Synthesis of Purine Rich Oligomers

BF-M is used as an alternative to Cl2CHCO2H for the synthesis of purine rich oligomers . Purine rich oligomers are short sequences of nucleic acids that are rich in the purine bases adenine (A) and guanine (G).

Mécanisme D'action

Target of Action

Boron trifluoride methanol (BF-M) primarily targets fatty acids and acetylated dyes . It acts as a powerful acidic catalyst for the esterification of fatty acids . Furthermore, it easily cleaves acetylated dyes, resulting in free amino groups .

Mode of Action

The interaction of BF-M with its targets results in significant changes. In the case of fatty acids, BF-M catalyzes their esterification . When interacting with acetylated dyes, BF-M cleaves them, leading to the formation of free amino groups .

Biochemical Pathways

The primary biochemical pathway affected by BF-M is the esterification of fatty acids . This process is crucial in the production of biodiesel, where BF-M catalyzes the transesterification of vegetable oils . Additionally, BF-M plays a role in the deprotection of acetylated amines of cyanine dyes, leading to products with free amino groups .

Pharmacokinetics

It’s important to note that bf-m is a powerful acidic catalyst and its interaction with other substances can result in significant heat production . This could potentially impact its bioavailability and stability.

Result of Action

The action of BF-M results in significant molecular and cellular effects. Its ability to catalyze the esterification of fatty acids leads to the production of esters, which are crucial in various industries, including the production of biodiesel . Moreover, its interaction with acetylated dyes results in the formation of free amino groups .

Action Environment

The efficacy and stability of BF-M can be influenced by various environmental factors. For instance, the complex heat of BF-M with methanol was found to be 49.2 and 58.1 kJ/mol when the molar ratio of BF-M to methanol was 1:2 and 1:1, respectively . This suggests that the ratio of BF-M to methanol can significantly impact the reaction’s heat, and thus, the overall efficacy and stability of BF-M.

Safety and Hazards

Orientations Futures

The Boron trifluoride methanol market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates .

Propriétés

IUPAC Name |

methanol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYCUKPDAAYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.5 [mmHg] | |

| Record name | Trifluoro(methanol)boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron trifluoride methanol | |

CAS RN |

373-57-9, 2802-68-8 | |

| Record name | Boron, trifluoro(methanol)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methanol)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

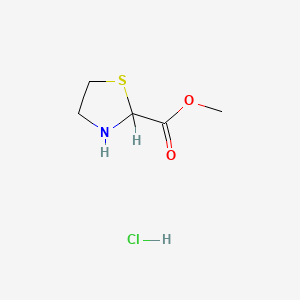

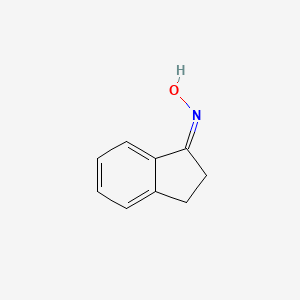

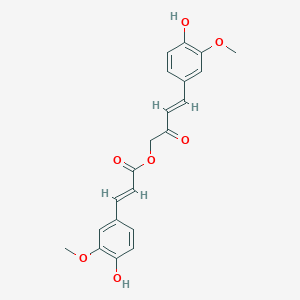

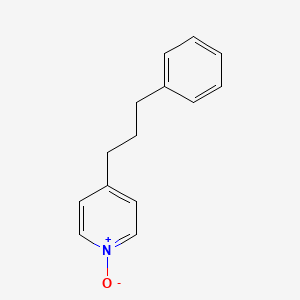

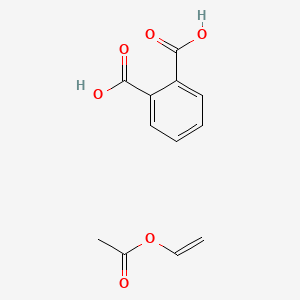

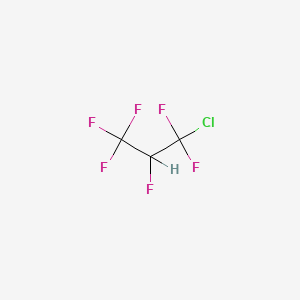

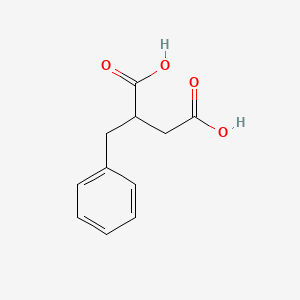

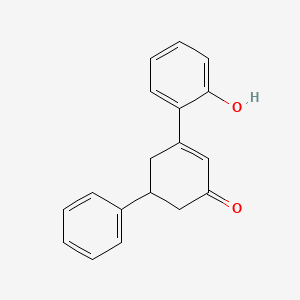

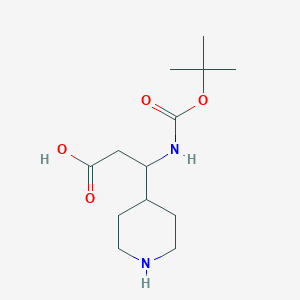

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Boron trifluoride methanol?

A1: The molecular formula of Boron trifluoride methanol complex is BF3CH3OH, and its molecular weight is 113.84 g/mol.

Q2: Are there any spectroscopic data available for Boron trifluoride methanol?

A2: Yes, researchers have used various spectroscopic techniques to characterize Boron trifluoride methanol. For instance, proton magnetic resonance (1H NMR) spectroscopy has been used to study exchange reactions within the Boron trifluoride - methanol system.

Q3: What are the primary catalytic applications of Boron trifluoride methanol?

A3: Boron trifluoride methanol is a potent acid catalyst widely used for methyl esterification reactions. This process converts fatty acids into their corresponding methyl esters, which are more volatile and suitable for analysis by gas chromatography.

Q4: Can you elaborate on the mechanism of action for Boron trifluoride methanol in methyl esterification?

A4: Boron trifluoride methanol acts as a Lewis acid catalyst in this reaction. It forms a complex with the carboxylic acid group of the fatty acid, activating it towards nucleophilic attack by methanol. This results in the formation of the methyl ester and the release of Boron trifluoride.

Q5: Are there any specific challenges or limitations associated with using Boron trifluoride methanol as a catalyst?

A5: While effective, Boron trifluoride methanol can cause the degradation or isomerization of specific fatty acids under certain conditions. For example, researchers observed artifact introduction during the methanolysis of dihydrosterculoyl lecithin with Boron trifluoride-methanol. Similarly, prolonged reaction times and high temperatures can lead to the breakdown of alpha-eleostearic acid. Therefore, careful optimization of reaction conditions is crucial to minimize these potential issues.

Q6: Besides methyl esterification, are there any other reported applications of Boron trifluoride methanol?

A6: Yes, Boron trifluoride methanol has been explored for its use as a non-depurinating detritylating agent in DNA synthesis. This property makes it a valuable alternative to traditional acidic reagents like dichloroacetic acid, which can cause depurination and chain cleavage.

Q7: How does Boron trifluoride methanol react with sodium methoxide?

A7: The reaction between Boron trifluoride methanol complex and sodium methoxide in methanol solution has been investigated using conductivity as a reaction indicator. This reaction is of particular interest for the preparation of boric acid.

Q8: Can you describe the reaction of Boron trifluoride methanol with trans-3-decenoic acid?

A8: Researchers studying this reaction identified several products, including methyl esters and lactones. This study highlights the potential complexity of reactions involving Boron trifluoride methanol and the importance of careful product analysis.

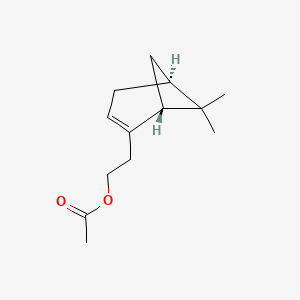

Q9: Has Boron trifluoride methanol been used in the synthesis of any specific compounds?

A9: Yes, researchers have utilized Boron trifluoride methanol in synthesizing various compounds. For example, it plays a crucial role in preparing 1-oxygenated carbazoles, including the carbazole alkaloids murrayafoline-A and murrayaquinone-A.

Q10: How is Boron trifluoride methanol used in analytical methods?

A10: Boron trifluoride methanol is widely employed in analytical chemistry, primarily for preparing samples for gas chromatography analysis. This involves converting fatty acids in the sample to their corresponding methyl esters using Boron trifluoride methanol as a catalyst. This step is crucial as fatty acid methyl esters are more volatile and thus more suitable for analysis by gas chromatography.

Q11: Can you provide specific examples of how Boron trifluoride methanol is utilized in analytical methods for various compounds?

A11: Certainly! Here are some specific examples:

- Analysis of Isopropyl Citrates in Edible Oil: Boron trifluoride methanol is used to esterify citric acid to trimethyl citric acid for GC analysis in this method.

- Determination of Adipic Acid Esters in PVC Films: Boron trifluoride methanol converts adipates extracted from PVC to dimethyl adipate for GC analysis.

- Determination of 2,4-D in Wheat: Boron trifluoride methanol is used to methylate residues, allowing for the quantitation of 2,4-D methyl ester using gas chromatography.

- Analysis of Ethephon and Fenoprop Residues in Apples: While diazomethane esterifies ethephon, Boron trifluoride methanol is specifically used for the esterification of fenoprop before its analysis by electron capture gas chromatography.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.